molecular formula C17H21FN6O2 B5605163 N-(2-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea

N-(2-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea

Cat. No. B5605163
M. Wt: 360.4 g/mol
InChI Key: RQTGDHIAVHFKRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ureas, such as the compound , often involves the application of methodologies that enable the formation of the urea linkage from carboxylic acids or other precursors. For example, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been utilized for the synthesis of ureas from carboxylic acids, demonstrating good yields and compatibility with various protecting groups. This method is environmentally friendly and cost-effective due to the recyclability of byproducts (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of urea derivatives is often characterized using NMR, X-ray diffraction, and other spectroscopic techniques. For instance, the crystal structure analysis of related urea compounds provides insights into their spatial configuration, bonding patterns, and interactions, which are crucial for understanding their reactivity and properties (Sapnakumari et al., 2014).

Chemical Reactions and Properties

Urea derivatives can undergo various chemical reactions based on their functional groups and structural features. For instance, the reactivity of N-alkyl substituted urea derivatives towards antibacterial and antifungal activities has been explored, showing that morpholine and fluoro substituents significantly impact their antimicrobial efficacy (Zheng et al., 2010).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and intermolecular interactions. Analysis of these properties is crucial for their application in various fields. Single-crystal X-ray diffraction and other analytical methods are employed to elucidate these characteristics (Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties of urea derivatives, such as acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability, are determined by their functional groups and overall molecular structure. Studies on N-alkyl substituted ureas have shown their potential as antibacterial and antifungal agents, highlighting the importance of chemical property analysis in developing new pharmaceuticals (Zheng et al., 2010).

properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6O2/c18-13-3-1-2-4-14(13)23-17(25)20-6-5-19-15-11-16(22-12-21-15)24-7-9-26-10-8-24/h1-4,11-12H,5-10H2,(H,19,21,22)(H2,20,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTGDHIAVHFKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NCCNC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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